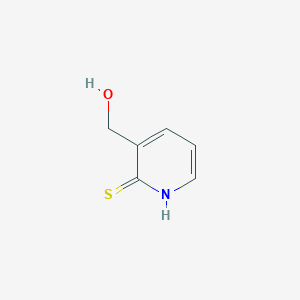

(2-Mercaptopyridin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Mercaptopyridin-3-yl)methanol is an organosulfur compound derived from pyridine It is characterized by the presence of a mercapto group (-SH) attached to the second position of the pyridine ring and a hydroxymethyl group (-CH2OH) at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Mercaptopyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with thiourea in the presence of ethanol and aqueous ammonia. This method is preferred due to its efficiency and the high yield of the desired product . Another approach involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow setups to enhance reaction efficiency and safety. This method allows for the production of the compound in a greener and more cost-effective manner compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions: (2-Mercaptopyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.

Reduction: Reduction of disulfides back to thiols can be achieved using hydride reagents.

Substitution: The mercapto group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reactions often involve halogenated compounds and base catalysts.

Major Products:

Oxidation: 2,2’-Dipyridyl disulfide.

Reduction: this compound.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Coordination Chemistry

(2-Mercaptopyridin-3-yl)methanol serves as a versatile ligand in coordination chemistry. Its ability to form complexes with metal ions makes it valuable in synthesizing more complex molecular structures. The unique properties of this compound allow for enhanced stability and reactivity in coordination complexes.

Biological Research

The compound is instrumental in studying enzyme mechanisms and interactions with thiol-containing biomolecules. It can form disulfide bonds with cysteine residues in proteins, which modulates protein activity. This interaction is crucial for understanding redox biology and enzyme regulation.

Key Mechanisms:

- Disulfide Bond Formation: Influences protein conformation and function.

- Enzyme Inhibition: Alters active sites through thiol interactions.

- Antioxidant Activity: Scavenges free radicals due to the mercapto group.

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound as a mineralocorticoid receptor antagonist. This property suggests its usefulness in treating conditions such as hypertension and heart failure, making it a candidate for further pharmacological research.

Case Studies

Several studies have documented the biological significance of this compound:

- Enzyme Studies: It has been used as a probe for studying thiol-containing biomolecules, providing insights into enzyme mechanisms.

- Pharmacological Potential: Research indicates its role as an antagonist for mineralocorticoid receptors, suggesting therapeutic applications in cardiovascular diseases.

- Coordination Chemistry: The compound has facilitated the synthesis of novel metal complexes that exhibit enhanced catalytic properties.

Mecanismo De Acción

The mechanism of action of (2-Mercaptopyridin-3-yl)methanol involves its interaction with thiol groups in proteins and enzymes. The mercapto group can form disulfide bonds with cysteine residues, thereby modulating the activity of the target proteins. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying redox biology and enzyme regulation .

Comparación Con Compuestos Similares

2-Mercaptopyridine: Shares the mercapto group but lacks the hydroxymethyl group.

2-Mercaptopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

4-Mercaptopyridine: The mercapto group is attached to the fourth position of the pyridine ring.

Uniqueness: (2-Mercaptopyridin-3-yl)methanol is unique due to the presence of both the mercapto and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

(2-Mercaptopyridin-3-yl)methanol, also known as 3-(hydroxymethyl)-1H-pyridine-2-thione, is an organosulfur compound with significant biological activity. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇NOS, characterized by a mercapto group (-SH) at the second position of the pyridine ring and a hydroxymethyl group (-CH₂OH) at the third position. The compound can be synthesized through various methods, including the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia, yielding high efficiency and purity.

The biological activity of this compound primarily involves its interaction with thiol groups in proteins and enzymes. The mercapto group can form disulfide bonds with cysteine residues, modulating protein activity and influencing various biochemical pathways. This interaction is particularly relevant in redox biology, where it can affect enzyme regulation and cellular signaling .

Key Mechanisms:

- Disulfide Bond Formation : The compound's thiol group can participate in forming disulfide bonds, impacting protein conformation and function.

- Enzyme Inhibition : It may inhibit or activate specific enzymes by altering their active sites through thiol interactions.

- Antioxidant Activity : The presence of the mercapto group contributes to its potential antioxidant properties, scavenging free radicals in biological systems.

Biological Applications

This compound has been studied for various applications in both basic research and clinical settings:

- Enzyme Studies : It serves as a probe for studying thiol-containing biomolecules and enzyme mechanisms.

- Pharmacological Potential : The compound has shown promise as a mineralocorticoid receptor antagonist, which could be beneficial in treating conditions like hypertension and heart failure .

- Coordination Chemistry : It is utilized as a ligand in coordination chemistry, facilitating the synthesis of more complex molecules.

Case Studies

Several studies have highlighted the biological significance of this compound:

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, consider the following table:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-Mercaptopyridine | Mercapto group only | Antimicrobial properties |

| 4-Mercaptopyridine | Mercapto group at position 4 | Limited biological studies |

| 2-Mercaptopyrimidine | Similar to pyridine but with a pyrimidine ring | Different reactivity profile |

This compound stands out due to its dual functionality from both the mercapto and hydroxymethyl groups, allowing for versatile applications across various fields.

Propiedades

IUPAC Name |

3-(hydroxymethyl)-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPACUCVFGQCMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.